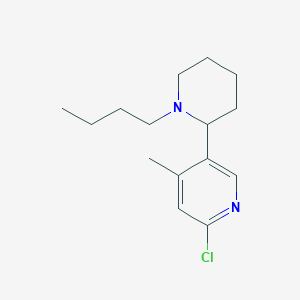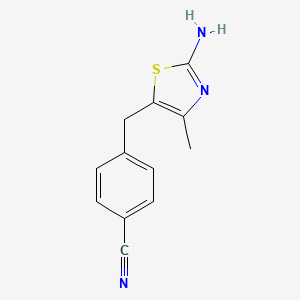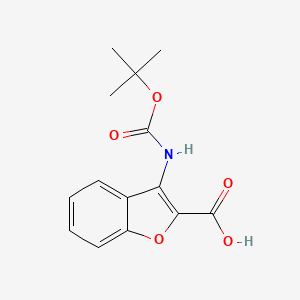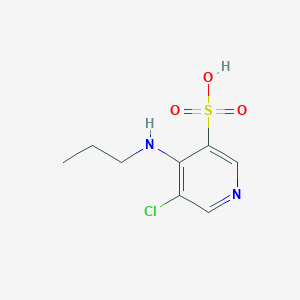
5-(1-Butylpiperidin-2-yl)-2-chloro-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Butylpiperidin-2-yl)-2-chloro-4-methylpyridine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring substituted with a butyl group at the nitrogen atom and a pyridine ring substituted with a chlorine atom and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylpiperidin-2-yl)-2-chloro-4-methylpyridine typically involves the reaction of 2-chloro-4-methylpyridine with 1-butylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the pyridine ring, displacing the chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Butylpiperidin-2-yl)-2-chloro-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines or alcohols, and substitution reactions can lead to various substituted pyridine derivatives.
Applications De Recherche Scientifique
5-(1-Butylpiperidin-2-yl)-2-chloro-4-methylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial applications.
Mécanisme D'action
The mechanism of action of 5-(1-Butylpiperidin-2-yl)-2-chloro-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine: Similar structure with a phenoxy group instead of a chlorine atom.
2-Piperidinone derivatives: Compounds with a piperidinone core structure, often used in pharmaceuticals.
Benzimidazoles: Heterocyclic compounds with a fused benzene and imidazole ring, known for their diverse biological activities.
Uniqueness
5-(1-Butylpiperidin-2-yl)-2-chloro-4-methylpyridine is unique due to its specific substitution pattern on the pyridine and piperidine rings
Propriétés
Formule moléculaire |
C15H23ClN2 |
|---|---|
Poids moléculaire |
266.81 g/mol |
Nom IUPAC |
5-(1-butylpiperidin-2-yl)-2-chloro-4-methylpyridine |
InChI |
InChI=1S/C15H23ClN2/c1-3-4-8-18-9-6-5-7-14(18)13-11-17-15(16)10-12(13)2/h10-11,14H,3-9H2,1-2H3 |
Clé InChI |
HGSADHNGLJJJNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCCCC1C2=CN=C(C=C2C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![A-D-ribofuranosylamino)-5-pyrimidinyl]-](/img/structure/B11814370.png)

![3-[5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B11814389.png)





![Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11814440.png)




